molecular formula C16H23NO3 B11727188 (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione

(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione

Cat. No.: B11727188
M. Wt: 277.36 g/mol
InChI Key: AICGUCFTTXEHDQ-CQSZACIVSA-N
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Description

(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a dimethylamino group and a methoxyphenyl group, suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione typically involves multiple steps, including the formation of the hexane backbone, introduction of the dimethylamino group, and attachment of the methoxyphenyl group. Common reagents and conditions might include:

    Starting materials: Appropriate hexane derivatives, dimethylamine, and methoxyphenyl precursors.

    Reaction conditions: Catalysts, solvents, and temperature control to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: For efficient and scalable reactions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hexane derivatives with dimethylamino and methoxyphenyl groups. Examples could be:

  • (2R)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)hexane-1,5-dione
  • (2R)-2-[(dimethylamino)methyl]-1-(3-ethoxyphenyl)hexane-1,5-dione

Uniqueness

The uniqueness of (2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione could lie in its specific arrangement of functional groups, which might confer distinct chemical reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione

InChI

InChI=1S/C16H23NO3/c1-12(18)8-9-14(11-17(2)3)16(19)13-6-5-7-15(10-13)20-4/h5-7,10,14H,8-9,11H2,1-4H3/t14-/m1/s1

InChI Key

AICGUCFTTXEHDQ-CQSZACIVSA-N

Isomeric SMILES

CC(=O)CC[C@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC(=O)CCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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